Tantal(V)nitrid - 12033-94-2

Tantal(V)nitrid

Catalog Number: EVT-1515515
CAS Number: 12033-94-2
Molecular Formula: C7H15N3O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tantalum nitride can be synthesized from tantalum oxide or tantalum metal through various nitridation processes. It belongs to a broader class of materials known as transition metal nitrides, which also includes compounds like titanium nitride and zirconium nitride. These materials are characterized by their metallic properties combined with the high stability often associated with ceramics.

Synthesis Analysis

Methods of Synthesis

The synthesis of tantalum nitride can be achieved through several methods:

  1. Direct Nitridation: This involves heating tantalum metal or tantalum oxide in the presence of ammonia gas. The reaction typically occurs at elevated temperatures (750–1150 °C) where ammonia decomposes to provide nitrogen .
  2. Chemical Vapor Deposition: A more sophisticated method involves using precursors such as tantalum alkyls in a chemical vapor deposition process. For example, a liquid mixture containing tantalum precursors can be injected into a reactor where it reacts with nitrogen sources to form tantalum nitride layers on substrates .
  3. Ammonia Looping Process: This method utilizes a flow of uncracked ammonia gas heated to high temperatures to facilitate the formation of nitrogen-rich tantalum nitrides, such as Ta4N5\text{Ta}_4\text{N}_5 and Ta3N5\text{Ta}_3\text{N}_5 .

Technical Details

  • The direct nitridation process typically requires precise control over temperature and nitrogen flow rates to optimize yield and purity.
  • Chemical vapor deposition methods can achieve high purity tantalum nitride films suitable for electronic applications due to the controlled environment and precursor delivery systems.
Molecular Structure Analysis

Structure and Data

Tantalum nitride exhibits various crystalline structures depending on its stoichiometry and synthesis conditions:

  • Cubic Phase: The most common form is face-centered cubic (FCC), which contributes to its metallic properties.
  • Hexagonal Phase: Under certain conditions, hexagonal forms may also be observed.

The lattice parameters for cubic tantalum nitride are approximately a=4.43a=4.43 Å. X-ray diffraction studies confirm these structural characteristics and provide insights into crystallinity and phase purity .

Chemical Reactions Analysis

Reactions and Technical Details

Tantalum nitride can participate in several chemical reactions:

  1. Nitridation Reaction:
    Ta+12N2TaN\text{Ta}+\frac{1}{2}\text{N}_2\rightarrow \text{TaN}
    This reaction typically occurs at high temperatures.
  2. Decomposition Reactions: At elevated temperatures, tantalum nitride can decompose into tantalum and nitrogen under reducing conditions.
  3. Photocatalytic Reactions: Tantalum nitride has been investigated for its photocatalytic properties, particularly in water splitting applications where it facilitates the generation of hydrogen from water under light irradiation .
Mechanism of Action

Process and Data

The mechanism by which tantalum nitride functions in photocatalytic applications involves several steps:

  1. Photon Absorption: Tantalum nitride absorbs light energy, promoting electrons from the valence band to the conduction band.
  2. Charge Separation: The generated electron-hole pairs must be separated effectively to prevent recombination.
  3. Catalytic Activity: The electrons reduce protons from water while holes oxidize water molecules, leading to hydrogen and oxygen production.

Research indicates that optimizing the surface area and crystallinity of tantalum nitride enhances its photocatalytic efficiency .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 3000 °C.
  • Density: Around 14 g/cm³.
  • Hardness: Comparable to that of ceramics, making it suitable for wear-resistant coatings.

Chemical Properties

  • Stability: Tantalum nitride is chemically stable under most conditions but can react with strong acids or bases.
  • Electrical Conductivity: Exhibits metallic conductivity, making it useful in electronic applications.

Analyses such as thermogravimetric analysis and scanning electron microscopy have been employed to characterize these properties further .

Applications

Scientific Uses

Tantalum nitride has diverse applications across multiple fields:

  1. Electronics: Used as a barrier layer in semiconductor devices due to its excellent thermal stability and electrical properties.
  2. Photocatalysis: Investigated for use in photocatalytic water splitting systems aimed at hydrogen production.
  3. Coatings: Applied as a hard coating material for cutting tools and other industrial applications due to its durability.
Fundamental Chemistry of Tantalum(V) Nitride

Crystal Structure and Phase Diversity

Tantalum nitride exhibits exceptional structural polymorphism, with its properties critically dependent on atomic arrangement and bonding configurations. The coordination geometry of Ta and N atoms varies significantly across phases, influencing electronic behavior and functional applications.

Hexagonal (hP6) vs. Face-Centered Cubic (FCC) Polymorphs

The two primary crystalline forms of stoichiometric TaN are the thermodynamically stable hexagonal structure (space group P-62m, No. 189) and the metastable cubic phase (space group Fm-3m). These polymorphs exhibit markedly different properties:

Table 1: Structural and Functional Comparison of TaN Polymorphs

PropertyHexagonal TaN (hP6)Cubic TaN (FCC)
Lattice Parametersa = 5.19 Å, c = 2.91 Å [3]a = 4.33–4.39 Å [6]
Density14.3 g/cm³ [3]13.4–14.1 g/cm³
Coordination GeometryTrigonal prismatic (Ta)Octahedral (Ta)
Electrical Resistivity200–300 μΩ·cm [3]100–150 μΩ·cm [3]
Primary ApplicationsDiffusion barriers, resistorsLow-resistance interconnects

The hexagonal polymorph features trigonal prismatic coordination where each tantalum atom is surrounded by six nitrogen atoms in a layered arrangement. This configuration creates anisotropic properties, with stronger covalent bonding within basal planes. In contrast, the face-centered cubic polymorph adopts an octahedral coordination with near-ideal Ta-N bond lengths of approximately 2.15 Å, resulting in more isotropic behavior and superior electrical conductivity [2] [6].

Phase selection during synthesis is critically dependent on processing parameters. The cubic phase forms preferentially under low-temperature deposition conditions with precise nitrogen stoichiometry (typically N/Ta ≈ 1) [6]. Wolczanski's research demonstrated that molecular precursors with specific Ta-N bonding configurations can selectively produce the cubic phase upon thermal decomposition at 800°C, attributed to kinetic trapping of the metastable structure during rapid nitrogen release [2].

Stoichiometric Variations (TaN, Ta₂N, Ta₃N₅) and Defect Engineering

The tantalum-nitrogen system encompasses numerous stable phases with nitrogen content ranging from Ta-rich Ta₂N to nitrogen-rich Ta₃N₅, each with distinct crystal structures and properties:

Table 2: Structural Characteristics of Tantalum Nitride Phases

PhaseNitrogen ContentCrystal StructureLattice ParametersElectrical Behavior
Ta₂N33.3 at% NHexagonal (P6₃/mmc)a = 3.05 Å, c = 4.95 Å [7]Metallic
TaN50 at% NHexagonal (P-62m) or CubicHex: a=5.19Å, c=2.91Å; Cub: a=4.36Å [3] [6]Metallic
Ta₅N₆54.5 at% NHexagonal (P6₃/mmc)a = 5.24 Å, c = 10.12 Å [7]Semiconducting
Ta₄N₅55.6 at% NTetragonala = 3.90 Å, c = 13.60 Å [7]Semiconducting
Ta₃N₅62.5 at% NOrthorhombic or Monoclinica=3.89Å, b=10.18Å, c=10.28Å [5] [7]Semiconducting (2.1 eV)

Defect engineering plays a crucial role in tailoring material properties. Nitrogen vacancies in substoichiometric TaNₓ (x < 1) significantly enhance electrical conductivity by increasing charge carrier concentration. For example, intentional nitrogen deficiency in cubic TaN increases carrier density from 10²⁰ to 10²² cm⁻³, reducing resistivity from 200 to 100 μΩ·cm [3] [9]. Conversely, nitrogen-rich Ta₃N₅ demonstrates semiconducting behavior with a direct bandgap of approximately 2.1 eV, making it suitable for photoelectrochemical applications [5].

Phase stability boundaries are profoundly affected by lattice vacancy concentrations. The hexagonal ε-TaN phase accommodates substantial nitrogen deficiency (TaN₁₋ₓ, 0.15 < x < 0.25) through ordered vacancy arrangements, while Ta₅N₆ represents a nitrogen-saturated configuration with minimal vacancy density [4] [7]. Controlled defect engineering enables precise tuning of electronic properties: in Ta₃N₅ nanotubes, nitridation temperature directly influences charge transfer resistance at electrolyte interfaces. Samples treated at 800°C for 3 hours exhibit optimal charge transport due to improved crystallinity with minimal vacancy scattering [5].

Phase Transitions Under Thermal and Pressure Conditions

Thermally-induced transformations follow predictable pathways during vacuum annealing. Electron diffraction studies reveal the sequential decomposition:Ta₃N₅ → Ta₄N₅ → Ta₅N₆ → ε-TaN → Ta₂NThis progression occurs through stepwise nitrogen liberation, with transformation temperatures highly dependent on nitrogen partial pressure. Ta₃N₅ maintains stability up to 800°C under atmospheric pressure but decomposes rapidly above 900°C [5] [7]. High-temperature XRD studies of cubic TaN reveal anomalous lattice expansion behavior: the lattice parameter increases from 4.383 Å at 25°C to 4.393 Å at 550°C due to normal thermal expansion, but surprisingly contracts to 4.345 Å at 1200°C, indicating negative thermal expansion behavior at elevated temperatures [6].

Table 3: Phase Transformation Sequence of Tantalum Nitrides

Temperature RangeInitial PhaseFinal PhaseTransformation MechanismStructural Changes
500–650°CTa₃N₅Ta₄N₅Nitrogen desorptionTetragonal distortion, reduced N content
700–800°CTa₄N₅Ta₅N₆Vacancy orderingHexagonal close-packing rearrangement
900–1000°CTa₅N₆ε-TaNFurther nitrogen lossDefect-stabilized hexagonal structure
>1100°Cε-TaNTa₂NComplete nitrogen orderingSimple hexagonal structure formation

Under high-pressure conditions, novel phases emerge. Computational predictions indicate that above 50 GPa, stoichiometric TaN transforms into a cesium chloride-type structure (space group Pm-3m), characterized by body-centered cubic packing with eight-fold tantalum coordination. Even more remarkably, at pressures exceeding 75 GPa, TaN₂ becomes thermodynamically stable, adopting either a monoclinic (C2/m) or hexagonal (P6₃/mmc) structure. These nitrogen-rich phases feature peroxo-like N₂ dimers with N-N bond lengths of approximately 1.45 Å, fundamentally altering electronic properties from metallic to semiconducting behavior [4].

The kinetics of phase transformations are strongly influenced by defect diffusion pathways. Nitrogen vacancy migration in TaN occurs with an activation energy of 1.8–2.2 eV, explaining the persistence of metastable phases at lower temperatures. During high-temperature processing, rapid quenching preserves cubic TaN, while slow cooling permits transformation to the thermodynamically stable hexagonal polymorph [6]. This kinetic control enables targeted synthesis of specific phases for electronic and electrochemical applications.

Properties

CAS Number

12033-94-2

Product Name

Tantal(V)nitrid

Molecular Formula

C7H15N3O5

Synonyms

Tantal(V)nitrid

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